molecular formula C23H15N3O3S2 B2885160 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476319-57-0

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2885160
CAS RN: 476319-57-0
M. Wt: 445.51
InChI Key: LGSOERWCERBJFH-UHFFFAOYSA-N
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Description

“N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the chemical environment of the atoms in the molecule and the molecular weight of the compound .


Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These analyses provide information about properties such as melting point, boiling point, and solubility .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown significant anti-tubercular activity. They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Anti-Cancer Activity

Benzothiazole compounds have demonstrated anti-cancer properties. They have been found to inhibit the growth of various types of cancer cells .

Anti-Bacterial Activity

Benzothiazole derivatives have been found to exhibit anti-bacterial properties. They have been tested against various gram-positive and gram-negative bacteria and have shown promising results .

Anti-Inflammatory Activity

Some benzothiazole compounds have shown anti-inflammatory activity. They have been found to inhibit the production of pro-inflammatory cytokines, which are substances that can cause inflammation .

Anti-Diabetic Activity

Benzothiazole derivatives have been found to exhibit anti-diabetic properties. They have been found to improve insulin sensitivity and reduce blood glucose levels .

Anti-Oxidant Activity

Benzothiazole compounds have demonstrated anti-oxidant properties. They have been found to neutralize harmful free radicals in the body, which can prevent oxidative stress and related diseases .

Enzyme Inhibition

Benzothiazole derivatives have been found to inhibit several enzymes. This property makes them potential candidates for the development of new drugs .

Green Chemistry Applications

Benzothiazole compounds have been synthesized using green chemistry principles, which aim to reduce the environmental impact of chemical processes. This includes using less hazardous reagents and solvents, reducing waste, and improving energy efficiency .

Future Directions

The future directions for research on “N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide” and similar compounds could include further exploration of their antimicrobial and antiproliferative activities . Additionally, more research could be done to optimize their synthesis and improve their safety profile .

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S2/c1-13-2-8-18-20(10-13)31-23(25-18)14-3-5-16(6-4-14)24-22(27)21-12-15-11-17(26(28)29)7-9-19(15)30-21/h2-12H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSOERWCERBJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide

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